Quinolin-6-yl (4-methoxyphenyl)carbamate
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Overview
Description
Quinolin-6-yl (4-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol . This compound features a quinoline ring system substituted at the 6-position with a carbamate group linked to a 4-methoxyphenyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-6-yl (4-methoxyphenyl)carbamate typically involves the reaction of quinoline derivatives with appropriate carbamoylating agents. One common method includes the use of 4-methoxyphenyl isocyanate as the carbamoylating agent, which reacts with 6-hydroxyquinoline under mild conditions to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents that facilitate the reaction while minimizing side products .
Chemical Reactions Analysis
Types of Reactions: Quinolin-6-yl (4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Quinolin-6-yl (4-methoxyphenyl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: This compound exhibits potential biological activities, including antimicrobial , antiviral , and anticancer properties. It is studied for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals . Its derivatives are explored for their potential use as pesticides and herbicides .
Mechanism of Action
The mechanism of action of Quinolin-6-yl (4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
- Quinolin-4-yl (4-methoxyphenyl)carbamate
- Quinolin-6-yl (4-chlorophenyl)carbamate
- Quinolin-6-yl (4-methylphenyl)carbamate
Comparison: Quinolin-6-yl (4-methoxyphenyl)carbamate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties . This substitution can influence the compound’s biological activity and reactivity compared to other similar compounds .
Properties
CAS No. |
100926-72-5 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
quinolin-6-yl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-6-4-13(5-7-14)19-17(20)22-15-8-9-16-12(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20) |
InChI Key |
YRMZMQZKYPVMKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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